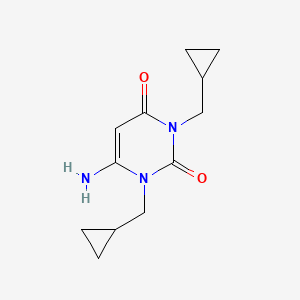

6-Amino-1,3-bis(cyclopropylmethyl)uracil

Description

Significance of the Uracil (B121893) Scaffold in Bioactive Compounds

The uracil scaffold, a pyrimidine-2,4-dione, is a privileged structure in the realm of medicinal chemistry and drug discovery. As one of the four nucleobases in ribonucleic acid (RNA), it plays a fundamental role in biological systems. nih.gov This inherent biological relevance has made uracil and its derivatives a fertile ground for the development of therapeutic agents. scirp.org The uracil ring system offers a versatile template for chemical modifications, allowing for the fine-tuning of pharmacological properties.

The significance of the uracil scaffold is underscored by its presence in a wide array of bioactive compounds with diverse therapeutic applications, including antiviral, anticancer, antibacterial, and antifungal agents. nih.govwikipedia.org For instance, the well-known anticancer drug 5-Fluorouracil operates by inhibiting an essential enzyme in the biosynthesis of pyrimidines, thereby disrupting DNA synthesis in rapidly dividing cancer cells. wikipedia.org The ability of the uracil ring to be functionalized at various positions (N1, N3, C5, and C6) allows chemists to create extensive libraries of compounds for screening against various biological targets. researchgate.net These modifications can enhance the molecule's binding affinity to specific enzymes or receptors, improve its metabolic stability, and alter its solubility and bioavailability. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

6-amino-1,3-bis(cyclopropylmethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H17N3O2/c13-10-5-11(16)15(7-9-3-4-9)12(17)14(10)6-8-1-2-8/h5,8-9H,1-4,6-7,13H2 |

InChI Key |

QARPQNOWMWFOHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C(=CC(=O)N(C2=O)CC3CC3)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 6 Amino 1,3 Bis Cyclopropylmethyl Uracil and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the proton and carbon frameworks of the molecule, confirm atomic connectivity, and infer spatial relationships.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the 6-Amino-1,3-bis(cyclopropylmethyl)uracil molecule.

The ¹H-NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The protons of the two cyclopropylmethyl groups at the N1 and N3 positions would appear as a complex multiplet system in the upfield region (approximately 0.2-1.2 ppm), characteristic of the cyclopropyl (B3062369) ring protons and the methine proton. The methylene (B1212753) protons (-CH₂-) attached to the nitrogen atoms would likely resonate as doublets in the range of 3.5-4.0 ppm, coupled to the adjacent methine proton of the cyclopropyl group. The lone proton on the C5 carbon of the uracil (B121893) ring is anticipated to appear as a singlet in the aromatic region, typically around 5.0-5.5 ppm. The protons of the C6-amino group (-NH₂) would produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

The ¹³C-NMR spectrum provides complementary information on the carbon skeleton. The carbons of the cyclopropyl rings are expected in the upfield region (approx. 5-15 ppm for CH/CH₂) and the methylene carbons (-CH₂-N) would likely appear around 45-55 ppm. The uracil ring carbons would have characteristic shifts: C5 is expected around 90-100 ppm, while the carbonyl carbons C2 and C4 would be significantly downfield, in the range of 150-165 ppm. The C6 carbon, attached to the amino group, would resonate at a similar downfield position. Data from close analogues, such as 6-Amino-1,3-dimethyluracil, support these predicted chemical shift ranges. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structural analogues.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~151 |

| C4 (C=O) | - | ~163 |

| C5-H | ~5.1 (s) | ~95 |

| C6-NH₂ | Broad (s) | ~155 |

| N1/N3-CH₂ | ~3.7 (d) | ~50 |

| Cyclopropyl-CH | ~1.1 (m) | ~10 |

| Cyclopropyl-CH₂ | ~0.4 (m) | ~5 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the methylene protons (N-CH₂) and the methine proton of the cyclopropyl group, as well as among the protons within the cyclopropyl ring itself, confirming the integrity of the cyclopropylmethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively assign the carbon signals for the C5-H of the uracil ring, the N-CH₂ groups, and the CH and CH₂ groups of the cyclopropyl rings.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Information

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic absorption bands. The N-H stretching vibrations of the primary amino group at C6 would appear as two distinct bands in the 3200-3400 cm⁻¹ region. Strong absorption bands corresponding to the C=O (carbonyl) stretching of the uracil ring are expected in the 1650-1750 cm⁻¹ range. The C=C double bond stretching within the ring and the N-H bending of the amino group would likely appear in the 1600-1650 cm⁻¹ region. dergipark.org.tr Vibrations associated with the C-N bonds and the cyclopropyl C-H bonds would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aminouracil core acts as a chromophore. Uracil and its derivatives typically exhibit strong absorption bands in the UV region between 250 and 280 nm, corresponding to π → π* electronic transitions within the conjugated system of the pyrimidine (B1678525) ring. nih.govrsc.org The presence of the amino group at the C6 position is expected to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted uracil.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino group) | 3200 - 3400 | Medium |

| C-H Stretch (Cyclopropyl) | ~3100 | Medium |

| C-H Stretch (Aliphatic CH₂) | 2850 - 3000 | Medium |

| C=O Stretch (Carbonyls) | 1650 - 1750 | Strong |

| C=C Stretch / N-H Bend | 1600 - 1650 | Strong/Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For this compound (C₁₃H₁₉N₃O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, confirming the elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak. The fragmentation pattern would be expected to feature characteristic losses of the substituents. A primary fragmentation pathway would involve the cleavage of the cyclopropylmethyl group, leading to ions corresponding to [M - C₄H₇]⁺. Another significant fragmentation could be the loss of a cyclopropyl radical to give an [M - C₃H₅]⁺ ion. Further fragmentation of the uracil ring itself, following patterns observed for uracil, could also occur, leading to smaller charged fragments. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure would confirm the planarity of the uracil ring. It would also detail the conformation of the two cyclopropylmethyl substituents relative to the central ring. Furthermore, this technique would elucidate the intermolecular hydrogen bonding network in the crystal lattice. It is expected that the amino group protons and the carbonyl oxygens would act as hydrogen bond donors and acceptors, respectively, creating a stable supramolecular architecture. Crystal structures of related compounds, such as 6-amino-3-cyclopropyl-1-ethyl-uracil hydrate, have confirmed such arrangements. researchgate.net This analysis provides an unambiguous confirmation of the compound's constitution and conformation in the solid phase. nih.gov

Table 3: Hypothetical Crystal Data for this compound Values are representative and based on data from analogous uracil derivatives. researchgate.netrsc.org

| Parameter | Hypothetical Value |

|---|---|

| Chemical formula | C₁₃H₁₉N₃O₂ |

| Formula weight | 249.31 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~15.0 |

| c (Å) | ~10.5 |

| β (°) | ~95 |

| Volume (ų) | ~1330 |

| Z | 4 |

Structure Activity Relationship Sar Studies of 6 Amino 1,3 Bis Cyclopropylmethyl Uracil and Its Analogues

Influence of N-1 and N-3 Substituents on Biological Activity Profiles

Substitutions at the N-1 and N-3 positions of the uracil (B121893) ring are critical in defining the biological activity of its derivatives. The nature, size, and lipophilicity of these substituents can profoundly alter a compound's interaction with target enzymes or receptors. The presence of two substituents, as in 1,3-disubstituted uracils, often enhances the lipophilic character of the molecule, which can improve its ability to cross cell membranes.

In the context of antiviral research, particularly against HIV, N-1,N-3-disubstituted uracils have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Studies have shown that the uracil ring can serve as a versatile scaffold, with the N-1 and N-3 positions accommodating a variety of substituents that can occupy the hydrophobic pocket of the HIV-RT enzyme. nih.gov For instance, derivatives with a 3-benzyluracil fragment have been shown to be functional analogues of the benzophenone pharmacophore found in other NNRTIs. nih.gov The introduction of bulky and hydrophobic groups at these positions is often correlated with potent inhibitory activity.

The cyclopropylmethyl groups in 6-Amino-1,3-bis(cyclopropylmethyl)uracil are relatively small, rigid, and lipophilic. The rigidity imparted by the cyclopropyl (B3062369) ring restricts the conformational flexibility of the N-substituents, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target. nih.gov This conformational constraint can lead to higher selectivity and potency compared to more flexible alkyl chains. The general observation is that N-substitution can significantly enhance the biological potency of uracil derivatives compared to their unsubstituted counterparts. hyphadiscovery.com

| Compound/Series | N-1 Substituent | N-3 Substituent | Observed Biological Activity/Property | Reference |

|---|---|---|---|---|

| 1-Butyl-6-methyluracil | Butyl | -H | High proliferative activity on lung cells | nih.gov |

| 3-Methyl-6-cyclopropyluracil | -H | Methyl | High proliferative activity on lung cells | nih.gov |

| Phenyloxyethyl and Cinnamyl Uracils | Phenyloxyethyl or Cinnamyl | Dimethylbenzyl | Potent HIV-RT inhibition | nih.gov |

| This compound (Inferred) | Cyclopropylmethyl | Cyclopropylmethyl | Potentially enhanced membrane permeability and target binding due to optimal lipophilicity and rigidity | N/A |

Role of the C-6 Amino Group in Ligand-Target Interactions

The substituent at the C-6 position of the uracil ring plays a crucial role in directing the molecule's biological activity. The C-6 amino group, in particular, is a significant pharmacophoric feature. As an electron-donating group, it influences the electronic distribution of the pyrimidine (B1678525) ring, which can affect its reactivity and non-covalent interactions. nih.gov

The amino group at C-6 can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with amino acid residues in a protein's binding site. This is a well-established principle in drug design, where hydrogen bonds contribute significantly to binding affinity and specificity. In studies of 6-anilinouracils, which are structurally related, the exocyclic nitrogen is critical for their activity as inhibitors of DNA polymerase III. scientificupdate.com

Furthermore, the C-6 amino group enhances the nucleophilicity of the C-5 position, making 6-aminouracil (B15529) a versatile precursor for the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which possess their own spectrum of biological activities. researchgate.netresearchgate.net In ligand-target interactions, the C-6 amino group can also participate in pi-stacking interactions, where the electron-rich amino group modulates the pi-system of the uracil ring, enhancing its interaction with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in a binding pocket. researchgate.net The combination of hydrogen bonding capability and its influence on the ring's electronic properties makes the C-6 amino group a key determinant of the biological profile of uracil derivatives. nih.gov

Impact of Cyclopropylmethyl Moieties on Activity and Selectivity

The cyclopropyl group is a "bioisostere" often used in medicinal chemistry to replace other small alkyl groups like isopropyl or gem-dimethyl groups. nih.gov Its inclusion in a molecule can lead to significant improvements in potency, metabolic stability, and pharmacokinetic properties. The cyclopropyl ring is a strained, rigid structure with C-C bonds that have enhanced p-character, making it electronically distinct from other alkyl groups. scientificupdate.comwikipedia.org

The key advantages of incorporating cyclopropyl or cyclopropylmethyl groups include:

Conformational Rigidity: The rigid nature of the cyclopropyl ring reduces the number of available conformations for the N-1 and N-3 substituents. This pre-organization of the ligand into a bioactive conformation can enhance binding affinity to a biological target by minimizing the entropic cost of binding. nih.govnih.gov

Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in linear alkyl chains. This can lead to improved metabolic stability and a longer half-life in vivo. hyphadiscovery.com

Potency and Selectivity: The unique steric and electronic properties of the cyclopropyl ring can lead to novel and specific interactions within a binding site that are not possible with other alkyl groups. This can result in increased potency and selectivity for the desired target. nih.govnih.gov

In the case of this compound, the presence of these moieties at both N-1 and N-3 positions would likely confer a combination of these benefits, resulting in a compound with a distinct and potentially potent biological activity profile compared to analogues with more common alkyl substituents.

| Property | Description | Potential Advantage | Reference |

|---|---|---|---|

| Rigidity | The three-membered ring structure restricts bond rotation. | Reduces entropic penalty upon binding, potentially increasing affinity and selectivity. | nih.govnih.gov |

| Metabolic Stability | Stronger C-H bonds are less prone to CYP-mediated oxidation. | Can lead to a longer biological half-life and improved pharmacokinetic profile. | hyphadiscovery.com |

| Bioisosterism | Can act as a replacement for isopropyl or gem-dimethyl groups. | Allows for fine-tuning of steric and electronic properties to optimize potency and reduce off-target effects. | nih.govresearchgate.net |

| Lipophilicity Modulation | Affects the molecule's solubility and permeability. | Can be used to optimize the ADME (absorption, distribution, metabolism, excretion) properties of a drug candidate. | beilstein-journals.org |

Comparative SAR with Other Uracil Derivatives and Related Scaffolds

The potential biological profile of this compound can be better understood by comparing its structural features with those of other classes of uracil derivatives.

Comparison with 6-Anilinouracils: 6-Anilinouracils are known inhibitors of bacterial DNA polymerase III. scientificupdate.com In these compounds, the aniline ring at the C-6 position provides a large hydrophobic surface for interaction. In contrast, the simple amino group in 6-aminouracil is smaller and primarily offers hydrogen bonding capabilities. The activity of this compound would therefore likely be directed towards different targets, or it would interact with the same target in a different manner, relying more on the N-1 and N-3 substituents for hydrophobic interactions.

Comparison with 5-Substituted Uracils: 5-Substituted uracils, such as 5-fluorouracil, are a cornerstone of cancer chemotherapy. The substituent at C-5 is crucial for their mechanism of action, which often involves the inhibition of thymidylate synthase. The subject compound is unsubstituted at C-5, suggesting it would not share this mechanism of action. Studies on 5-substituted uracil derivatives show that this position is key for modulating antiviral and anticancer activities, highlighting the distinct roles of different substitution positions on the uracil ring. hyphadiscovery.com

Comparison with other N-1 and N-3 Alkylated Uracils: As mentioned, various N-1 and N-3 disubstituted uracils have been synthesized. For example, derivatives with long alkyl chains or aromatic groups at these positions have shown activity as NNRTIs. nih.gov The cyclopropylmethyl groups of the title compound offer a unique combination of moderate size, rigidity, and lipophilicity compared to either simple, flexible alkyl chains (like butyl) or large, planar aromatic groups (like benzyl). This specific combination could result in a unique selectivity profile for certain enzymes or receptors.

Comparison with Fused Scaffolds: 6-Aminouracils are often used as starting materials to create fused heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.net These fused systems have a larger, more rigid planar structure and exhibit a wide range of activities, including kinase inhibition and antimicrobial effects. While this compound is a monocyclic pyrimidine, its N-substituents could mimic some of the steric bulk of a fused ring system, potentially allowing it to interact with targets that recognize such scaffolds.

Computational and Theoretical Investigations of 6 Amino 1,3 Bis Cyclopropylmethyl Uracil

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a uracil (B121893) derivative, might interact with a biological target, typically a protein or enzyme.

For a compound like 6-Amino-1,3-bis(cyclopropylmethyl)uracil, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various potential receptors. The process involves:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound and the target protein are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking Algorithm: A docking program (e.g., AutoDock, GOLD, MOE) is used to systematically sample different conformations of the ligand within the receptor's binding site.

Scoring Function: The software then uses a scoring function to estimate the binding energy for each pose, ranking the most likely binding conformations.

Studies on other 6-aminouracil (B15529) derivatives have utilized docking to explore interactions with enzymes like acetylcholinesterase, identifying key hydrogen bonds and π-π stacking interactions that contribute to inhibitory activity. For this compound, the cyclopropylmethyl groups at the N1 and N3 positions would be of particular interest, as their size, flexibility, and hydrophobicity would significantly influence the binding profile.

Table 1: Hypothetical Molecular Docking Parameters for Uracil Derivatives

| Parameter | Description | Typical Value/Software |

|---|---|---|

| Target Protein | Enzyme or receptor of interest (e.g., kinases, polymerases) | PDB Database ID |

| Docking Software | Program used for simulation | AutoDock Vina, Schrödinger Suite |

| Scoring Function | Algorithm to estimate binding affinity | Vina Score, GlideScore |

| Binding Energy (kcal/mol) | Predicted strength of the ligand-receptor interaction | -5 to -12 kcal/mol |

| Key Interactions | Types of bonds formed (e.g., H-bonds, hydrophobic) | Amino acid residues involved |

Quantum Chemical Calculations for Electronic Structure and Conformation (e.g., DFT, Ab Initio)

Quantum chemical calculations are used to investigate the electronic properties and stable conformations of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into a molecule's geometry, charge distribution, and reactivity.

For this compound, these calculations could determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Vibrational Frequencies: Predicted infrared and Raman spectra, which can be compared with experimental data to confirm the structure.

Research on similar molecules, such as 6-amino-1,3-dimethyl-uracil, has employed DFT to analyze vibrational spectra and confirm structural assignments. Such analysis for this compound would help elucidate how the cyclopropylmethyl groups affect the electronic environment of the uracil core.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation would model the movement of every atom in the this compound molecule, often in complex with its receptor and solvated in water.

This technique is valuable for:

Conformational Flexibility: Exploring the different shapes the molecule can adopt, particularly the orientation of the flexible cyclopropylmethyl side chains.

Binding Stability: Assessing the stability of the ligand-receptor complex predicted by molecular docking. MD simulations can reveal if the ligand remains securely in the binding pocket or if it dissociates.

Solvent Effects: Understanding the role of water molecules in mediating the ligand-receptor interaction.

While no specific MD studies exist for this compound, simulations on related systems have been crucial in validating docking results and understanding the subtle dynamic changes that occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of related molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

To build a QSAR model applicable to this compound, a dataset of uracil derivatives with measured biological activity (e.g., anti-inflammatory, antiviral) would be required. The process involves:

Descriptor Calculation: Calculating various molecular descriptors (e.g., topological, electronic, hydrophobic) for each compound in the series.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create an equation that correlates the descriptors with the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

QSAR studies on other classes of uracil and pyrimidine (B1678525) derivatives have successfully identified key structural features that govern their activity. researchgate.net A predictive model could estimate the potential biological activity of this compound based on its unique structural descriptors.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Topological | Molecular Connectivity Index | Branching and size of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO | Charge distribution, reactivity |

| Steric | Molar Refractivity | Bulk and shape of the molecule |

| Hydrophobic | LogP | Partitioning between water and octanol (B41247) |

In Silico Prediction of Biological Activity and Selectivity

In silico (computer-based) prediction tools aggregate data from vast chemical and biological databases to forecast a compound's likely biological effects. These methods can predict a wide range of properties, including potential therapeutic targets, off-target effects, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

For this compound, various online platforms and software could be used to predict:

Activity Spectra: The probability of the compound being active against different biological targets.

Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five to assess its potential as an orally available drug.

Toxicity Risks: Prediction of potential adverse effects, such as mutagenicity or cardiotoxicity.

These predictive models are valuable in the early stages of drug discovery to prioritize compounds for synthesis and experimental testing. While these are general predictions, they provide a crucial first pass in evaluating the potential of a novel chemical entity like this compound.

Future Directions and Research Perspectives for 6 Amino 1,3 Bis Cyclopropylmethyl Uracil

Development of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues of 6-Amino-1,3-bis(cyclopropylmethyl)uracil is a primary focus for enhancing its biological efficacy. Research into related uracil (B121893) derivatives has shown that minor structural modifications can lead to significant changes in activity and selectivity. For instance, studies on 1,3-disubstituted-6-aminouracil derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 have demonstrated that substitutions at the C6-position, such as amino or azido groups, can increase antiviral activity. nih.gov However, viruses can develop resistance, often through mutations like Y181C in the reverse transcriptase enzyme, necessitating the design of new analogues that can overcome these resistance mechanisms. nih.gov

Future design strategies for analogues of this compound will likely involve:

Modification of the C5 and C6 Positions: Introducing various functional groups at the C5 position, such as halogens (e.g., fluorine), alkyl, or aryl groups, could modulate the molecule's electronic properties and steric interactions with its biological target. mdpi.com Similarly, exploring alternatives to the C6-amino group could refine binding affinity.

Alteration of the N-1 and N-3 Substituents: While the cyclopropylmethyl groups are a defining feature, creating analogues with different cycloalkyl or branched alkyl chains could optimize hydrophobic interactions within a target's binding pocket.

Bioisosteric Replacement: Replacing the uracil core with a thiouracil or other heterocyclic scaffolds can alter the molecule's physicochemical properties, potentially leading to improved potency or a different pharmacological profile. nih.govnih.gov

| Modification Site | Proposed Substituent | Rationale for Modification | Potential Outcome |

|---|---|---|---|

| C5 Position | -F, -Cl, -Br | Modulate electronic properties and lipophilicity. | Enhanced binding affinity and cell permeability. |

| C6 Position | -NH-Aryl, -S-Aryl | Introduce additional interaction points. | Improved target selectivity and potency. |

| N1/N3 Position | Cyclobutylmethyl, Isobutyl | Optimize fit in hydrophobic binding pockets. | Increased potency against wild-type and resistant targets. |

| Uracil Core | Thiouracil | Alter hydrogen bonding capacity and electronic distribution. | Novel biological activity or improved metabolic stability. |

Exploration of New Biological Targets and Therapeutic Applications

While much research on uracil derivatives has centered on antiviral (particularly anti-HIV) and anticancer activities, the structural motif is versatile and holds potential for a broader range of therapeutic applications. mdpi.comresearchgate.net Future research should aim to screen this compound and its novel analogues against a diverse array of biological targets.

Emerging areas of investigation include:

Enzyme Inhibition: Uracil derivatives have been identified as inhibitors of various enzymes. For example, certain derivatives show promise as histone deacetylase (HDAC) inhibitors for cancer therapy nih.gov, while others have been evaluated for their ability to inhibit cathepsin B, an enzyme implicated in prostate cancer progression. scirp.org

Antimicrobial Agents: The uracil scaffold is a component of various antimicrobial compounds. nih.gov Exploring the activity of this compound against bacterial and fungal pathogens, including drug-resistant strains, could open new avenues in infectious disease treatment.

Regenerative Medicine: Some 6-substituted uracil derivatives have demonstrated the ability to stimulate lung cell proliferation in vitro, suggesting potential applications in regenerative medicine to accelerate tissue repair. jppres.com

Agrochemicals: Novel uracil hybrids have been tested as potential inhibitors of plant pathogens, indicating a possible role in agriculture as antifungal agents. nih.gov

| Potential Therapeutic Area | Biological Target/Application | Rationale based on Uracil Derivatives | Supporting Evidence |

|---|---|---|---|

| Oncology | Histone Deacetylase (HDAC) Inhibition | Uracil-based structures can act as the "cap group" in HDAC inhibitor pharmacophores. | Discovery of thiouracil derivatives as potent HDAC inhibitors. nih.gov |

| Oncology | Cathepsin B Inhibition | The uracil moiety can be used as a scaffold to build compounds that target enzymes involved in cancer progression. | Evaluation of 6-aminouracil (B15529) derivatives against prostate cancer cell lines. scirp.org |

| Infectious Diseases | Antibacterial/Antifungal | The uracil ring is a known pharmacophore in various antimicrobial drugs. | Synthesis of dihydropyrido[2,3-d]pyrimidine derivatives from 6-aminouracil with antimicrobial activity. researcher.life |

| Regenerative Medicine | Cell Proliferation | Certain substitutions on the uracil ring can induce proliferative effects on specific cell lines. | 3-methyl-6-cyclopropyluracil showed high proliferative activity on lung epithelial cells. jppres.com |

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of novel and complex derivatives of this compound requires the adoption of modern, efficient, and versatile chemical strategies. Traditional methods often require harsh conditions or lack regioselectivity. researchgate.net Advanced synthetic approaches can overcome these limitations, enabling the creation of diverse chemical libraries for biological screening.

Key future strategies include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer high atom economy and efficiency. Using 6-aminouracil as a building block in MCRs can rapidly generate complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines. researcher.life

Catalytic Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Negishi coupling, have been used to introduce alkyl substituents at the C5-position of the uracil ring, a method that could be adapted for creating diverse analogues. conicet.gov.ar

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been employed to synthesize hybrid molecules linking uracil derivatives to other biologically active moieties, such as natural alkaloids. nih.gov This strategy is ideal for creating multifunctional drug candidates.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for reactions such as the alkylation of uracil derivatives. researchgate.net

Integration of Multidisciplinary Approaches in Uracil Derivative Research

To accelerate the discovery and development process, future research on this compound must integrate methodologies from various scientific disciplines. A purely synthetic approach is often insufficient to rationally design effective and selective compounds.

A multidisciplinary workflow would involve:

Computational Chemistry: In silico methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for predicting how novel analogues will interact with their biological targets. researcher.lifesciengpub.ir Docking studies can help visualize binding modes, as seen in the analysis of uracil derivatives binding to HIV reverse transcriptase, guiding the design of more potent inhibitors. nih.gov

Structural Biology: Obtaining crystal structures of target proteins in complex with uracil derivatives provides invaluable, high-resolution insights into the specific molecular interactions that drive binding and activity. This information is the gold standard for structure-based drug design. researchgate.net

Advanced Analytical Techniques: Sophisticated nuclear magnetic resonance (NMR) techniques are essential for unambiguously confirming the structure of synthesized compounds, particularly for determining the regioselectivity of substitutions. jppres.comnih.gov

Biochemical and Cellular Assays: A robust suite of in vitro assays is necessary to evaluate the potency, selectivity, and mechanism of action of new derivatives against their intended biological targets and in relevant cellular models.

By combining these advanced synthetic, biological, and computational approaches, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of this compound and its future derivatives.

Q & A

Q. How can researchers optimize the synthesis of 6-Amino-1,3-bis(cyclopropylmethyl)uracil to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in cyclopropane functionalization .

- Catalyst screening : Test bases like anhydrous K₂CO₃ for deprotonation efficiency, as used in analogous uracil derivatization reactions .

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times (e.g., 24–48 hours for complete conversion) .

- Workup protocols : Trituration with water followed by crystallization from DMF/H₂O improves purity by removing unreacted starting materials .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural and purity validation:

- IR spectroscopy : Confirm NH/OH stretches (3358–3000 cm⁻¹) and carbonyl peaks (1730 cm⁻¹) to verify functional groups .

- Mass spectrometry (MS) : Identify molecular ion peaks (e.g., m/z 309 for related derivatives) and fragmentation patterns .

- Elemental analysis : Compare experimental vs. theoretical C/H/N values (e.g., ±0.1% deviation) to confirm stoichiometry .

- NMR spectroscopy : Use ¹H/¹³C NMR to resolve cyclopropane ring protons (δ 0.5–1.5 ppm) and uracil backbone signals .

Q. How does reagent purity impact experimental reproducibility in studies involving this compound?

Methodological Answer: High-purity grades (>98%) minimize batch-to-batch variability:

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unsubstituted uracil derivatives) that may interfere with downstream reactions .

- Side-by-side comparisons : Perform parallel experiments with high-purity vs. standard-grade reagents to assess yield discrepancies .

- Stability testing : Monitor degradation under storage conditions (e.g., moisture, light) using accelerated aging studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when using different synthetic routes or purity grades?

Methodological Answer: Address inconsistencies through:

- Mechanistic studies : Probe reaction pathways via isotopic labeling (e.g., ¹⁵N-tracing) to identify competing pathways in cyclopropane substitution .

- Computational modeling : Apply DFT calculations to compare activation energies of alternative reaction mechanisms .

- Cross-validation : Replicate conflicting results using independent methods (e.g., X-ray crystallography vs. NMR-derived structures) .

Q. What experimental designs are suitable for studying degradation mechanisms under thermal or oxidative stress?

Methodological Answer: Design stress tests with controlled variables:

- Thermogravimetric analysis (TGA) : Quantify mass loss at elevated temperatures (e.g., 100–300°C) to identify decomposition thresholds .

- Kinetic modeling : Fit degradation data (e.g., Arrhenius plots) to determine activation energy and predict shelf-life .

- Oxidative profiling : Expose the compound to H₂O₂ or O₃ and monitor byproducts via LC-QTOF-MS to map degradation pathways .

Q. How can researchers investigate the compound’s interactions with biological or catalytic systems?

Methodological Answer: Employ interdisciplinary approaches:

- Surface plasmon resonance (SPR) : Measure binding kinetics with proteins (e.g., serum albumin) to assess bioactivity .

- Electrochemical assays : Use gold electrode arrays to study redox behavior in simulated physiological conditions .

- Theoretical alignment : Link experimental data to conceptual frameworks (e.g., frontier molecular orbital theory) to explain reactivity patterns .

Q. What methodologies enable the study of stereochemical effects in derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases .

- Circular dichroism (CD) : Correlate optical activity with absolute configuration for stereoisomers .

- Crystallography : Resolve crystal packing effects on stereochemical outcomes via single-crystal X-ray diffraction .

Key Considerations for Experimental Design

- Factorial design : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) to identify dominant factors in synthetic yield .

- Negative controls : Include reactions without catalysts or substituents to isolate side reactions .

- Theoretical grounding : Align hypotheses with established frameworks (e.g., Hammond’s postulate for transition state analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.